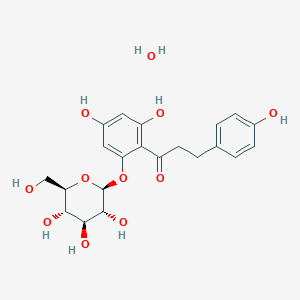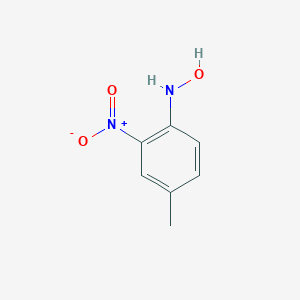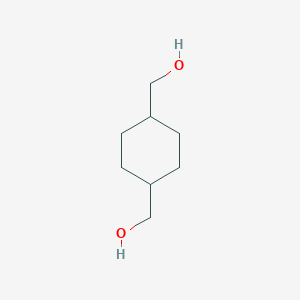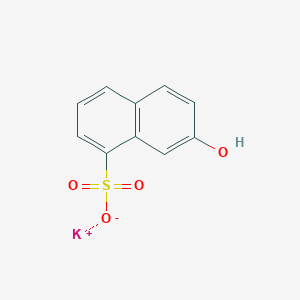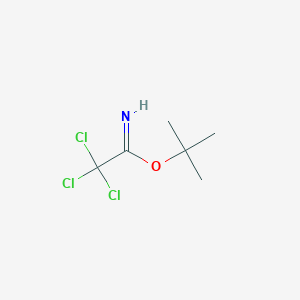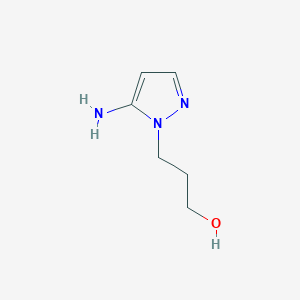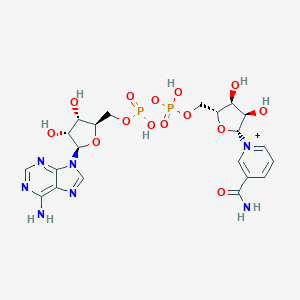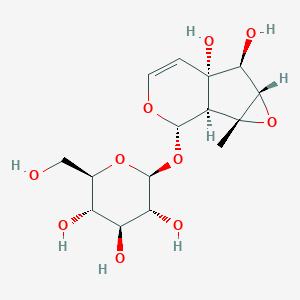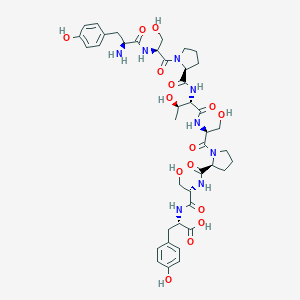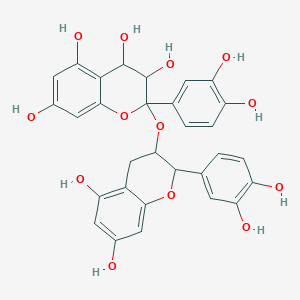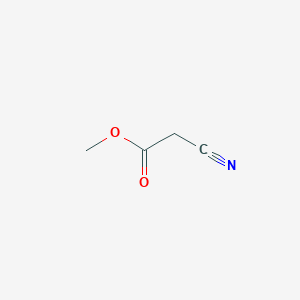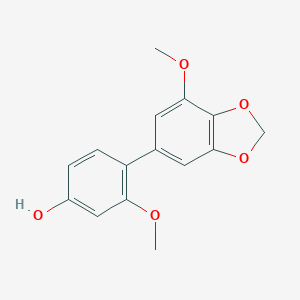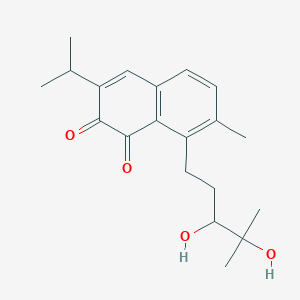
沙尔维辛
描述
丹参酮Ⅰ是一种新型二萜类醌类化合物,衍生自从中国草药丹参(唇形科)中分离出的天然产物先导物的结构修饰。 它已在体外和体内对多种人类肿瘤细胞表现出有效的生长抑制活性 。 丹参酮Ⅰ因其克服癌细胞多药耐药的能力而尤为引人注目,使其成为抗癌治疗的有希望候选者 .
科学研究应用
丹参酮Ⅰ具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It exerts its potent anticancer activity by binding to the ATPase domain, promoting DNA-Topo II binding, and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis .
Cellular Effects
Salvicine has a profound cytotoxic effect on multidrug-resistant (MDR) cells . It significantly reduced the lung metastatic foci of MDA-MB-435 orthotopic xenograft . Salvicine damages the DNA at the same time, disrupting the DNA repair route that could improve its therapeutic effectiveness and overcome DNA repair resistance .
Molecular Mechanism
Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It binds to the ATPase domain, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . It also elicits the activation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) .
Temporal Effects in Laboratory Settings
Salvicine has shown potent growth inhibitory activity against a wide spectrum of human tumor cells in vitro . It also causes the breakage of two strands of DNA by promoting Topo II activity and induces the formation of reactive oxygen species (ROS), which in turn modulate DNA damage and repair .
Dosage Effects in Animal Models
Salvicine has demonstrated potent anticancer efficacy both in vitro and in vivo, as well as a broad spectrum of anti-MDR activities in animal models . It has anti-cancer efficacy in mice with S-180 sarcoma and Lewis lung cancer, as well as human lung adenocarcinoma xenografts A-549 and LAX-83 .
Metabolic Pathways
Salvicine regulates the ROS signaling pathway and the DNA damage response (DDR) in suppressing the progression of cancer cells . The mechanism of salvicine-induced ROS on Topo II and DNA-PK provides new insights into the broad range of biological functions of ROS .
Subcellular Localization
Salvicine significantly blocks the LPA-induced translocation of RhoA and RhoC from cytosol to the membrane fraction in a time- and dose-dependent manner in LPA-stimulated MDA-MB-435 cells . This was detected by both subcellular localization immunofluorescence staining and ultracentrifugal membrane protein isolation assays .
准备方法
丹参酮Ⅰ是通过从丹参中分离出的天然产物先导物的结构修饰合成的。 丹参酮Ⅰ的工业生产方法包括使用聚乙二醇化聚氰基丙烯酸酯纳米粒子作为载体以增强其递送和功效 。 纳米粒子通过乳化/溶剂蒸发法制备,其结构通过1H-NMR、13C-NMR和傅里叶变换红外光谱(FTIR)等技术确认 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIUPDOWWMGNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438718 | |
| Record name | Salvicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240423-23-8 | |
| Record name | Salvicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


